3-(3,5-dimethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
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Description
3-(3,5-dimethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.381. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the κ-opioid receptor (KOR) . The KOR is a type of opioid receptor that binds endogenous opioid peptides known as dynorphins . The activation of KOR can produce analgesic effects, but it is also associated with side effects such as dysphoria and hallucinations .
Mode of Action
This compound acts as a selective antagonist of the KOR . It binds to the KOR and blocks its activation by dynorphins . This prevents the downstream effects of KOR activation, which can include analgesia, sedation, and changes in mood .
Biochemical Pathways
The antagonism of the KOR by this compound affects the opioid signaling pathway . By blocking the activation of the KOR, it can prevent the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP levels . This can affect various downstream effects, including the opening of potassium channels and the closing of calcium channels .
Pharmacokinetics
The compound is taken by mouth and has a bioavailability of 25% . It has a relatively long half-life of 30 to 40 hours , suggesting that it remains in the body for a significant period of time after administration . This could potentially allow for less frequent dosing .
Result of Action
By acting as a KOR antagonist, this compound can potentially counteract the effects of KOR activation . This includes the potential to alleviate symptoms of conditions such as depression and anxiety, which have been linked to KOR activation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its bioavailability can be affected by factors such as the presence of food in the stomach at the time of administration . Additionally, its stability and efficacy may be influenced by factors such as temperature and pH .
Properties
IUPAC Name |
10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-12-8-13(2)10-14(9-12)21-18(22)20-16-11-19(21,3)23-17-7-5-4-6-15(16)17/h4-10,16H,11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVVKZYDGDZOTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)NC3CC2(OC4=CC=CC=C34)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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